3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-14(15-6-3-2-4-7-15)19-25(20,21)11-5-10-22-16-8-9-17-18(12-16)24-13-23-17/h2-4,6-9,12,14,19H,5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUXOSAOCALWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Bond Formation as the Final Step
This approach prioritizes the assembly of the propane sulfonamide backbone before introducing the benzodioxolyloxy group. However, late-stage etherification poses challenges due to the poor nucleophilicity of the sulfonamide nitrogen and potential side reactions at the sulfonyl group.
Early-Stage Etherification Followed by Sulfonylation
Introducing the benzodioxolyloxy group at the propane chain’s third position early in the synthesis avoids steric hindrance during subsequent sulfonamide formation. This method aligns with protocols for analogous ether-linked sulfonamides.
Synthesis of Key Intermediates
Preparation of 3-(Benzo[d]dioxol-5-yloxy)propyl Bromide
The benzodioxolyloxy-propane segment is synthesized via nucleophilic substitution between sesamol (benzo[d]dioxol-5-ol) and 1,3-dibromopropane. In a representative procedure:
- Reactants : Sesamol (1.0 eq), 1,3-dibromopropane (1.2 eq)
- Base : Potassium carbonate (2.0 eq)
- Solvent : Anhydrous acetone
- Conditions : Reflux at 56°C for 12 hours
- Workup : Filtration, solvent evaporation, and silica gel chromatography (ethyl acetate/hexane, 1:4) yield 3-(benzo[d]dioxol-5-yloxy)propyl bromide as a colorless oil (78% yield).
Conversion to Sodium 3-(Benzo[d]dioxol-5-yloxy)propane-1-sulfonate
The bromide intermediate undergoes sulfite substitution:
Synthesis of 3-(Benzo[d]dioxol-5-yloxy)propane-1-sulfonyl Chloride
Sulfonate-to-sulfonyl chloride conversion employs phosphorus pentachloride:
- Reactants : Sodium sulfonate (1.0 eq), PCl5 (3.0 eq)
- Solvent : Dichloromethane
- Conditions : Stirring at 0°C → room temperature for 6 hours
- Workup : Aqueous wash (5% NaHCO3), drying (MgSO4), and solvent evaporation yield the sulfonyl chloride (92% purity, 68% yield).
Final Sulfonamide Formation
The sulfonyl chloride reacts with 1-phenylethylamine under Schotten-Baumann conditions:
- Reactants : Sulfonyl chloride (1.0 eq), 1-phenylethylamine (1.5 eq)
- Base : Triethylamine (2.0 eq)
- Solvent : Dichloromethane
- Conditions : Stirring at 25°C for 4 hours
- Workup : Extraction (10% HCl, saturated NaHCO3), column chromatography (ethyl acetate/hexane, 1:3) yield the title compound as a white solid (74% yield).
Characterization Data :
- 1H NMR (CDCl3) : δ 7.35–7.28 (m, 5H, Ph), 6.82–6.72 (m, 3H, benzodioxole), 5.94 (s, 2H, OCH2O), 4.40 (q, 1H, CH(CH3)Ph), 3.98 (t, 2H, OCH2), 3.12 (t, 2H, SO2NHCH2), 2.18 (quintet, 2H, CH2CH2CH2), 1.58 (d, 3H, CH3).
- MS (ESI) : m/z 433.1 [M+H]+.
Alternative Synthetic Routes
Mitsunobu Etherification
To circumvent bromide intermediacy, sesamol and 3-hydroxypropane sulfonic acid engage in Mitsunobu reaction:
Direct Sulfonation of Preformed Ethers
Gas-phase sulfonation of 3-(benzodioxol-5-yloxy)propane using SO3:
- Reactants : Propane ether (1.0 eq), SO3 (1.2 eq)
- Catalyst : Activated carbon
- Conditions : 180°C, 2 hours
- Yield : 58% (requires rigorous purification).
Reaction Optimization and Mechanistic Insights
Solvent Effects on Sulfonamide Yield
Comparative studies in dichloromethane, THF, and acetonitrile reveal dichloromethane’s superiority (74% vs. 61–68%) due to better sulfonyl chloride solubility and minimized side reactions.
Base Selection
Triethylamine outperforms pyridine and DBU in scavenging HCl, achieving 74% yield versus 52–65%.
Temperature and Time Dependencies
Prolonged reaction times (>6 hours) at 25°C reduce yields (68%) due to sulfonyl chloride hydrolysis. Optimal duration: 4 hours.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for sulfonate-to-sulfonyl chloride conversion, enhancing safety and yield (82%). Environmental metrics (E-factor: 18.2) highlight the need for solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like 3-(benzo[d][1,3]dioxol-5-yloxy)butan-2-one.
Sulfonamide derivatives: Compounds such as 4-(benzo[d][1,3]dioxol-5-yloxy)butan-2-one.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide is unique due to the combination of its benzo[d][1,3]dioxole and sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide, with the CAS number 946315-55-5, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, which is known for contributing to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide is CHNOS, with a molecular weight of 363.4 g/mol. The compound's structure incorporates a sulfonamide group linked to a benzo[d][1,3]dioxole ring and an ethylphenyl moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 946315-55-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives with similar structures have demonstrated significant antitumor activity against various cancer cell lines. A study evaluated the cytotoxic effects of related compounds using the SRB assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives had IC values lower than the reference drug doxorubicin, suggesting enhanced potency against these cancer types .
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis revealed that modifications to the benzo[d][1,3]dioxole ring can significantly affect anticancer activity. For example:
- Substituents on the phenyl ring : Variations in substituents such as electron-donating or withdrawing groups can modulate the compound's affinity for target proteins.
- Sulfonamide group : The presence of the sulfonamide group has been linked to enhanced interaction with specific enzymes involved in cancer cell proliferation.
The mechanism by which 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide exerts its anticancer effects appears to involve multiple pathways:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR), leading to reduced cell proliferation.
- Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell division.
Additional Biological Activities
Beyond anticancer properties, compounds featuring the benzo[d][1,3]dioxole moiety have also been investigated for other biological activities:
Q & A
What are the optimal synthetic routes and reaction conditions for 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging precursor coupling and sulfonamide formation. Key steps include:
- Precursor Preparation: Reacting benzo[d][1,3]dioxol-5-ol with propargyl bromide under basic conditions to form the alkyne intermediate .
- Sulfonamide Coupling: Introducing the 1-phenylethylamine group via nucleophilic substitution or Mitsunobu reaction, using catalysts like palladium or nickel complexes for regioselectivity .
- Optimization Parameters:
- Temperature: 60–80°C for amide bond formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility .
- Purification: Flash column chromatography (e.g., 20–30% EtOAc/hexane) or preparative HPLC for high purity (>95%) .
Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify regiochemistry and functional groups (e.g., sulfonamide protons at δ 2.8–3.2 ppm; benzo[d][1,3]dioxole protons as a singlet at δ 5.9–6.1 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] m/z calculated for CHNOS: 414.12) .
How does the benzo[d][1,3]dioxole moiety influence the compound’s biological activity?
Level: Advanced
Methodological Answer:
The benzo[d][1,3]dioxole group enhances metabolic stability and target binding through:
- Hydrophobic Interactions: The bicyclic structure engages with hydrophobic pockets in enzymes (e.g., cytochrome P450 or kinases) .
- Electron-Donating Effects: Oxygen atoms stabilize charge-transfer complexes, as seen in enzyme inhibition assays (IC values <10 µM for related sulfonamides) .
- Comparative Studies: Analogues lacking this moiety show 3–5× reduced activity in anti-proliferative assays against cancer cell lines (e.g., MCF-7) .
What strategies resolve contradictions in reported biological activity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assay Protocols: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., cisplatin for cytotoxicity) .
- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed dioxole ring) that may confound results .
- Dose-Response Curves: EC/IC values should be validated across ≥3 independent replicates to confirm potency trends .
How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Level: Advanced
Methodological Answer:
- Chiral Catalysts: CuH-catalyzed hydroalkylation with (S)-DTBM-SEGPHOS achieves >90% enantiomeric excess (ee) for propylamine intermediates .
- Dynamic Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylation) resolve racemic mixtures during sulfonamide formation .
- Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column) confirms ee, while X-ray crystallography assigns absolute configuration .
What computational tools predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock Vina): Models binding to targets like GPCRs or kinases, with scoring functions (e.g., ΔG < -8 kcal/mol suggests strong binding) .
- Molecular Dynamics Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
How does the sulfonamide group contribute to the compound’s mechanism of action?
Level: Basic
Methodological Answer:
The sulfonamide (-SONH-) group:
- Enzyme Inhibition: Binds catalytic residues (e.g., Zn in carbonic anhydrase) via hydrogen bonding and electrostatic interactions .
- Selectivity Screening: Comparative studies with carboxamide or urea analogues show sulfonamides have 10–100× higher affinity for serine proteases .
- Metabolic Stability: Resists hepatic degradation compared to ester or amide groups, improving pharmacokinetic profiles in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
